molecular formula C13H13ClN2O B1616309 7-Chloro-4-morpholino-quinoline CAS No. 84594-64-9

7-Chloro-4-morpholino-quinoline

Cat. No. B1616309
CAS RN: 84594-64-9
M. Wt: 248.71 g/mol
InChI Key: KWLAFRCMKAMRKK-UHFFFAOYSA-N
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Description

7-Chloro-4-morpholino-quinoline is an organic compound that has been studied for its potential applications in a variety of scientific research fields. This compound has been found to be a useful building block for the synthesis of a variety of compounds, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been well-studied.

Scientific Research Applications

Anticancer Research

4-(7-chloroquinolin-4-yl)morpholine: has been identified as a potential therapeutic agent in anticancer research. Derivatives of this compound, such as N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, have shown antiproliferative activity against various cancer cell lines, including HCT-116, MCF-7, and SK-BR3 . These findings suggest that the compound could be used to design new anticancer drugs.

Antimicrobial Activity

This quinoline derivative exhibits significant antimicrobial properties. It has been synthesized and tested for its antibacterial and antifungal activities, showing promise as a lead compound in the development of new antimicrobial agents .

Antiparasitic Applications

The compound has also been evaluated for its antiparasitic effects. It has demonstrated potential as a trypanocidal agent, which could be particularly useful in the treatment of diseases like Chagas disease and African trypanosomiasis .

Organic Synthesis

In the field of organic chemistry, 4-(7-chloroquinolin-4-yl)morpholine serves as a key intermediate in the synthesis of various biologically active molecules. Its role in the three-step synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide is a testament to its versatility in chemical reactions .

Antimalarial Research

The compound’s derivatives have been synthesized and evaluated for their in vitro antimalarial activity. These studies are crucial for the development of new antimalarial drugs, especially in the face of increasing drug resistance .

Advanced Material Chemistry

Quinoline and morpholine frameworks are favored in the synthesis of advanced materials. The unique properties of 4-(7-chloroquinolin-4-yl)morpholine make it a valuable component in the creation of novel materials with potential applications in various industries .

Mechanism of Action

Target of Action

The primary targets of 4-(7-chloroquinolin-4-yl)morpholine are malarial parasites and cancer cells . This compound has shown significant activity against these targets, making it a potential candidate for antimalarial and anticancer therapies .

Mode of Action

4-(7-chloroquinolin-4-yl)morpholine interacts with its targets by inhibiting key enzymes and disrupting vital processes. In malarial parasites, it inhibits the formation of β-hematin , a crucial step in the parasite’s digestion of hemoglobin . In cancer cells, it has shown cytotoxic effects, potentially by interfering with cell division or other critical cellular processes .

Biochemical Pathways

The compound affects several biochemical pathways. In malarial parasites, it disrupts the heme detoxification pathway by inhibiting β-hematin formation . This leads to the accumulation of toxic heme, which is lethal to the parasite .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are able to reach their targets effectively

Result of Action

The action of 4-(7-chloroquinolin-4-yl)morpholine results in the death of malarial parasites and the inhibition of cancer cell growth . By disrupting crucial processes in these cells, the compound effectively eliminates the target cells or prevents them from proliferating .

Action Environment

The efficacy and stability of 4-(7-chloroquinolin-4-yl)morpholine can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its action through drug-drug interactions Additionally, factors such as pH and temperature could potentially affect the stability of the compound

properties

IUPAC Name

4-(7-chloroquinolin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c14-10-1-2-11-12(9-10)15-4-3-13(11)16-5-7-17-8-6-16/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLAFRCMKAMRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C3C=CC(=CC3=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359423
Record name 7-Chloro-4-morpholino-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204754
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

84594-64-9
Record name 7-Chloro-4-morpholino-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-CHLORO-4-(4-MORPHOLINYL)QUINOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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